Cas no 2353003-06-0 (tert-butyl N-(2-formyl-3-nitrophenyl)carbamate)

tert-butyl N-(2-formyl-3-nitrophenyl)carbamate Chemical and Physical Properties
Names and Identifiers
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- EN300-33019275
- 2353003-06-0
- tert-butyl N-(2-formyl-3-nitrophenyl)carbamate
-
- Inchi: 1S/C12H14N2O5/c1-12(2,3)19-11(16)13-9-5-4-6-10(14(17)18)8(9)7-15/h4-7H,1-3H3,(H,13,16)
- InChI Key: CJTVTGQDXPNHBJ-UHFFFAOYSA-N
- SMILES: O(C(NC1C=CC=C(C=1C=O)[N+](=O)[O-])=O)C(C)(C)C
Computed Properties
- Exact Mass: 266.09027155g/mol
- Monoisotopic Mass: 266.09027155g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 358
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 101Ų
tert-butyl N-(2-formyl-3-nitrophenyl)carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-33019275-1g |
tert-butyl N-(2-formyl-3-nitrophenyl)carbamate |
2353003-06-0 | 1g |
$528.0 | 2023-09-04 | ||
Enamine | EN300-33019275-0.1g |
tert-butyl N-(2-formyl-3-nitrophenyl)carbamate |
2353003-06-0 | 0.1g |
$464.0 | 2023-09-04 | ||
Enamine | EN300-33019275-0.5g |
tert-butyl N-(2-formyl-3-nitrophenyl)carbamate |
2353003-06-0 | 0.5g |
$507.0 | 2023-09-04 | ||
Enamine | EN300-33019275-5g |
tert-butyl N-(2-formyl-3-nitrophenyl)carbamate |
2353003-06-0 | 5g |
$1530.0 | 2023-09-04 | ||
Enamine | EN300-33019275-2.5g |
tert-butyl N-(2-formyl-3-nitrophenyl)carbamate |
2353003-06-0 | 2.5g |
$1034.0 | 2023-09-04 | ||
Enamine | EN300-33019275-10.0g |
tert-butyl N-(2-formyl-3-nitrophenyl)carbamate |
2353003-06-0 | 10.0g |
$2516.0 | 2023-07-06 | ||
Enamine | EN300-33019275-0.05g |
tert-butyl N-(2-formyl-3-nitrophenyl)carbamate |
2353003-06-0 | 0.05g |
$443.0 | 2023-09-04 | ||
Enamine | EN300-33019275-0.25g |
tert-butyl N-(2-formyl-3-nitrophenyl)carbamate |
2353003-06-0 | 0.25g |
$485.0 | 2023-09-04 | ||
Enamine | EN300-33019275-10g |
tert-butyl N-(2-formyl-3-nitrophenyl)carbamate |
2353003-06-0 | 10g |
$2269.0 | 2023-09-04 | ||
Enamine | EN300-33019275-5.0g |
tert-butyl N-(2-formyl-3-nitrophenyl)carbamate |
2353003-06-0 | 5.0g |
$1695.0 | 2023-07-06 |
tert-butyl N-(2-formyl-3-nitrophenyl)carbamate Related Literature
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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Xinhua Dai,Zhimin Liu,Buxing Han,Zhenyu Sun,Yong Wang,Jian Xu,Xinglin Guo,Ning Zhao,Jing Chen Chem. Commun., 2004, 2190-2191
Additional information on tert-butyl N-(2-formyl-3-nitrophenyl)carbamate
Recent Advances in the Application of tert-Butyl N-(2-Formyl-3-Nitrophenyl)carbamate (CAS: 2353003-06-0) in Chemical Biology and Pharmaceutical Research
In recent years, the compound tert-butyl N-(2-formyl-3-nitrophenyl)carbamate (CAS: 2353003-06-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, serves as a versatile intermediate in the synthesis of various bioactive compounds. The presence of both formyl and nitro groups on the aromatic ring, along with the tert-butyl carbamate protecting group, makes it a valuable building block for the development of novel therapeutic agents.
Recent studies have highlighted the role of tert-butyl N-(2-formyl-3-nitrophenyl)carbamate in the synthesis of kinase inhibitors, particularly those targeting cancer-related pathways. Researchers have utilized this compound to develop potent and selective inhibitors of protein kinases, which play a critical role in cell signaling and proliferation. The ability to modify the formyl and nitro groups allows for the introduction of diverse pharmacophores, enhancing the drug-like properties of the resulting molecules.
One notable application of this compound is in the synthesis of PROTACs (Proteolysis Targeting Chimeras), a promising therapeutic modality that targets disease-causing proteins for degradation. The formyl group in tert-butyl N-(2-formyl-3-nitrophenyl)carbamate serves as a key functional handle for conjugation with E3 ligase ligands, enabling the construction of bifunctional molecules that can recruit the ubiquitin-proteasome system to degrade specific proteins. Recent preclinical studies have demonstrated the efficacy of PROTACs derived from this intermediate in degrading oncogenic proteins, offering a new avenue for cancer therapy.
In addition to its role in drug discovery, tert-butyl N-(2-formyl-3-nitrophenyl)carbamate has been employed in chemical biology studies to probe protein-ligand interactions. The nitro group can be reduced to an amine, allowing for further derivatization and the introduction of fluorescent or affinity tags. This property has been exploited in activity-based protein profiling (ABPP) to identify and characterize enzyme targets in complex biological systems. Such approaches have provided valuable insights into the mechanisms of action of various drugs and have facilitated the discovery of new therapeutic targets.
Recent advancements in synthetic methodologies have also improved the accessibility of tert-butyl N-(2-formyl-3-nitrophenyl)carbamate. Novel catalytic systems and green chemistry approaches have been developed to enhance the efficiency and sustainability of its synthesis. These innovations have reduced the environmental impact of large-scale production and have made this compound more readily available for research and development purposes.
Looking ahead, the versatility of tert-butyl N-(2-formyl-3-nitrophenyl)carbamate is expected to drive further innovations in drug discovery and chemical biology. Ongoing research is exploring its potential in the development of covalent inhibitors, antibody-drug conjugates (ADCs), and other targeted therapies. As our understanding of its reactivity and applications continues to grow, this compound is poised to play an increasingly important role in the advancement of biomedical science.
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